molecular formula C15H13NOS2 B179597 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole CAS No. 5844-71-3

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole

Cat. No.: B179597
CAS No.: 5844-71-3
M. Wt: 287.4 g/mol
InChI Key: HSAVUPCHUVAASX-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole is a synthetic benzothiazole derivative offered for research and development purposes. The benzothiazole scaffold is of significant interest in modern therapeutic chemistry due to its wide spectrum of biological activities . This versatile heterocyclic framework is known to interact with diverse biological targets, making benzothiazole derivatives valuable compounds in medicinal chemistry investigations . Researchers utilize such derivatives in the development of potential agents for treating critical diseases, given the scaffold's presence in various approved and investigational drugs . The structural motif of this compound may be of particular value for constructing more complex molecules or as a precursor in synthetic organic chemistry, supporting innovation across various research domains . This product is intended for laboratory research use only by trained professionals.

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS2/c1-2-6-12(7-3-1)17-10-11-18-15-16-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVUPCHUVAASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365141
Record name 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5844-71-3
Record name 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • 2-Mercaptobenzothiazole (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).

  • A base such as potassium carbonate (K₂CO₃, 2.0 equiv) is added to deprotonate the thiol group, generating the reactive thiolate ion.

  • 2-Phenoxyethyl bromide (1.2 equiv) is introduced dropwise under nitrogen atmosphere.

  • The reaction is stirred at 60–80°C for 12–24 hours.

  • The crude product is purified via column chromatography (ethyl acetate/hexane gradient).

Key Data:

ParameterValueSource
Yield65–78%
Reaction Temperature60–80°C
SolventDMF
PurificationColumn chromatography

This method is favored for its simplicity and scalability, though yields depend on the purity of the halide starting material.

Microwave-Assisted Condensation of 2-Aminothiophenol with Phenoxyethyl Carbonyl Derivatives

Microwave irradiation enhances the efficiency of benzothiazole ring formation. Here, 2-aminothiophenol reacts with 2-phenoxyethyl carbonyl compounds (e.g., acids or nitriles) to construct the benzothiazole core while introducing the phenoxyethylsulfanyl group.

Procedure:

  • 2-Aminothiophenol (1.0 equiv) and 2-phenoxyethyl acetic acid (1.1 equiv) are mixed in toluene.

  • A catalytic amount of copper(II) acetate (10 mol%) is added.

  • The mixture is irradiated in a microwave reactor at 120°C for 20–30 minutes.

  • The product is extracted with dichloromethane, washed with brine, and dried over Na₂SO₄.

Key Data:

ParameterValueSource
Yield72–85%
Reaction Time20–30 minutes
CatalystCu(OAc)₂
Energy Input300 W microwave irradiation

Microwave methods reduce reaction times by 80% compared to conventional heating, making them ideal for high-throughput synthesis.

One-Pot Synthesis via Thiol-Ene Click Chemistry

Thiol-ene reactions offer a modern approach to forming C–S bonds under mild conditions. This method employs 2-vinylphenoxyethyl derivatives and 2-mercaptobenzothiazole in a radical-mediated process.

Procedure:

  • 2-Mercaptobenzothiazole (1.0 equiv) and 2-vinylphenoxyethane (1.1 equiv) are dissolved in THF.

  • A radical initiator (e.g., AIBN, 0.1 equiv) is added, and the reaction is heated to 70°C for 6 hours.

  • The product is isolated via vacuum distillation and recrystallized from ethanol.

Key Data:

ParameterValueSource
Yield68–75%
Reaction Temperature70°C
InitiatorAIBN

This method avoids harsh bases but requires stringent control over radical initiation to prevent side reactions.

Lewis Acid-Mediated Cyclization

Aluminum chloride (AlCl₃) facilitates the cyclization of 2-phenoxyethylthioamide precursors into the benzothiazole ring.

Procedure:

  • N-(2-Phenoxyethylthio)benzamide (1.0 equiv) is treated with AlCl₃ (2.0 equiv) in toluene.

  • The mixture is refluxed at 140°C for 4 hours.

  • After quenching with ice-water, the product is extracted with CH₂Cl₂ and purified via silica gel chromatography.

Key Data:

ParameterValueSource
Yield60–70%
Reaction Temperature140°C
Lewis AcidAlCl₃

This route is limited by the availability of thioamide precursors but provides high regioselectivity.

Comparative Analysis of Synthesis Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Nucleophilic Substitution65–78HighModerateModerate
Microwave-Assisted72–85MediumHighLow
Thiol-Ene Click Chemistry68–75LowHighLow
Lewis Acid-Mediated60–70MediumLowHigh

Microwave-assisted synthesis emerges as the most balanced approach, offering high yields and reduced environmental impact.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of this compound complicates purification. Gradient elution with ethyl acetate/hexane (1:4 to 1:2) improves resolution during column chromatography.

Side Reactions

Competing oxidation of the thiol group to disulfides can occur. Conducting reactions under inert atmospheres (N₂ or Ar) and using fresh 2-mercaptobenzothiazole mitigates this issue.

Scalability Limitations

Microwave methods face scalability constraints due to reactor size. Transitioning to continuous flow systems may address this .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the phenoxyethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole involves its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The biological activity of benzothiazole derivatives is highly dependent on substituents at the 2-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-Substituted Benzothiazoles
Compound Name Substituent Electronic Nature Key Biological Activity Activity Level/Notes References
2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole Phenoxyethylsulfanyl Electron-donating (ether, thioether) Not explicitly reported Hypothesized to influence lipophilicity and binding -
2-(Benzylsulfonyl)-1,3-benzothiazole Benzylsulfonyl Electron-withdrawing (sulfonyl) Antischistosomal Low micromolar activity against Schistosoma spp.
2-(Methylsulfonyl)-1,3-benzothiazole Methylsulfonyl Electron-withdrawing Anticancer Inhibits RNA/DNA synthesis
2-(4-Nitrophenyl)-1,3-benzothiazole 4-Nitrophenyl Electron-withdrawing (nitro) Antitubercular Active against M. tuberculosis H37Rv
2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole Pyrrolidin-1-yl butynyl Electron-donating (amine) Antifungal (vs. C. albicans) MIC = 15.62 µg/ml
2-(Trifluoromethyl)-1,3-benzothiazole Trifluoromethyl Electron-withdrawing Substrate for nitration/bromination Used in synthetic chemistry studies

Pharmacological Insights

  • Antimicrobial Activity : Compounds with polar substituents (e.g., sulfonyl, nitro) often exhibit enhanced antimicrobial effects. For instance, 2-(benzylsulfonyl)-1,3-benzothiazole shows antischistosomal activity due to its ability to disrupt redox enzymes in parasites . In contrast, 2-(4-nitrophenyl)-1,3-benzothiazole targets mycobacterial enzymes, highlighting the role of nitro groups in antitubercular activity .
  • Anticancer Potential: The methylsulfonyl group in 2-(methylsulfonyl)-1,3-benzothiazole facilitates binding to nucleic acids, inhibiting RNA/DNA synthesis . The phenoxyethylsulfanyl group in the target compound may offer distinct binding kinetics due to its larger, lipophilic structure.
  • Antifungal Activity : Alkynyl-amine substituents, as in 2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole, enhance antifungal efficacy by improving membrane penetration .

Physicochemical Properties

  • This property is critical for anticonvulsant agents, as seen in related hydrazide derivatives .
  • Sorption Behavior: Benzothiazoles with thioether groups (e.g., 2-(methylthio)benzothiazole) exhibit moderate sorption to geosorbents, suggesting environmental persistence . The phenoxyethylsulfanyl group may further enhance hydrophobic interactions in environmental matrices.

Biological Activity

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzothiazole core substituted with a phenoxyethylsulfanyl group. This structure is significant as it influences the compound's interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H13NOS
Molecular Weight223.30 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It may bind to certain receptors, modifying their activity and influencing physiological responses.
  • Antioxidant Activity : Some studies suggest that it has the potential to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies on human cancer cell lines indicate that it can inhibit cell proliferation and induce apoptosis.

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15
SK-Hep-1 (Liver)20
NUGC-3 (Gastric)25

Anti-inflammatory Effects

In animal models, this compound has shown potential in reducing inflammation. It appears to modulate cytokine production and inhibit inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains.

Case Study 2: Anticancer Properties

In another investigation focusing on breast cancer cell lines (MDA-MB-231), researchers treated cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent.

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